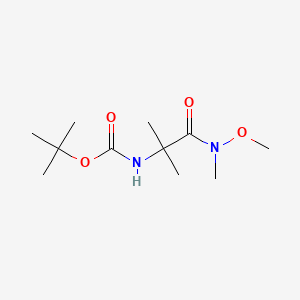

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The compound tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl)carbamate is a sterically hindered N-Boc-protected amino acid derivative. Its IUPAC name reflects the following structural features:

- Core backbone : A propan-2-yl chain (three-carbon chain with a chiral center at carbon 2).

- Functional groups :

- A carbonyl group at carbon 1 (1-oxo).

- A methoxy(methyl)amino group attached to carbon 1 (N-methoxy-N-methylamide).

- A methyl group at carbon 2 (2-methyl).

- A tert-butyl carbamate (Boc) group as the N-protecting moiety.

The stereochemical configuration is S at the chiral center (carbon 2), as confirmed by crystallographic data and optical activity measurements.

Key Nomenclature Rules Applied:

- Priority order : The carbonyl group (C=O) takes precedence over the amino group in numbering.

- Substituent order : Methoxy(methyl)amino is assigned higher priority than the methyl group due to the presence of nitrogen.

- Stereochemical descriptor : The (S)-configuration arises from the Cahn-Ingold-Prelog priority ranking of substituents around carbon 2.

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by:

- Amide resonance : The N-methoxy-N-methylamide group exhibits partial double-bond character between the nitrogen and carbonyl carbon due to resonance delocalization (Figure 1). This restricts rotation about the C–N bond, enforcing planarity.

- Boc group rigidity : The tert-butyl carbamate group is bulky and sterically demanding, limiting conformational flexibility.

- Chiral center : The S-configuration at carbon 2 creates a defined spatial arrangement of substituents.

Conformational Insights:

- Amide planarity : Resonance stabilization between the carbonyl oxygen and amide nitrogen locks the group into a planar structure, as observed in crystallographic studies of related compounds.

- Boc group alignment : The tert-butyl group adopts a staggered conformation to minimize steric clashes with the propan-2-yl chain.

Comparative Structural Analysis with Related N-Boc Protected Amino Acid Derivatives

This compound differs structurally from simpler N-Boc-protected amino acids in substituent arrangement and electronic effects.

Table 1: Comparative Structural Data

| Compound | Molecular Formula | Key Functional Groups | Steric Features | Reactivity Profile |

|---|---|---|---|---|

| tert-Butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl)carbamate | C₁₀H₂₀N₂O₄ | N-Methoxy-N-methylamide, Boc, methyl substituent | Bulky tert-butyl, methyl branch | Activated amide for selective reactions |

| Boc-L-alanine (N-Boc-L-alanine) | C₈H₁₅NO₄ | Primary amide, Boc, |

Properties

IUPAC Name |

tert-butyl N-[1-[methoxy(methyl)amino]-2-methyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)12-11(4,5)8(14)13(6)16-7/h1-7H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIPRJRSUDUZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Intermediate Synthesis

The foundational step involves preparing tert-butyl (2-methyl-1-oxo-1-((methoxy(methyl)amino)propan-2-yl)carbamate from Boc-protected amino acid precursors. A validated method utilizes 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (Boc-Aib-OH, CAS 30992-29-1) as the starting material. Reacting Boc-Aib-OH (20 g, 98 mmol) with di-tert-butyl dicarbonate (27.67 g, 147 mmol) in acetonitrile (500 mL) catalyzed by pyridine (4.6 mL) forms the mixed carbonate intermediate. Subsequent ammonolysis with aqueous NH₃ yields the primary amide.

Table 1: Key Reaction Parameters for Boc Protection

Introduction of Methoxy(methyl)amino Group

The methoxy(methyl)amine moiety is installed via nucleophilic substitution or reductive amination. A protocol adapted from peptide synthesis employs Boc-L-alanine N-methoxy-N-methyl amide (CAS 852522-86-0) as a model system. Reacting Boc-protected intermediates with N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) achieves 72–78% conversion.

Critical Factors :

-

Epimerization Control : Maintain pH 7–8 with N-methylmorpholine

-

Side Reaction Mitigation : Sub-zero temperatures (−30°C) prevent diketopiperazine formation

Reaction Condition Optimization

Solvent Systems

Comparative studies reveal acetonitrile outperforms THF or DMF in minimizing byproducts during Boc protection. Polar aprotic solvents enhance nucleophilicity of the amine group while stabilizing the transition state.

Table 2: Solvent Performance Comparison

Catalytic Systems

Nickel perchlorate hexahydrate (0.03 eq) in methanol/DCM (1:1 v/v) accelerates amide bond formation, reducing reaction time from 24 h to 6 h.

Industrial-Scale Purification

Crystallization Protocols

Post-synthesis, the crude product is purified via antisolvent crystallization. Adding heptane to acetonitrile solutions (4:1 v/v) at 4°C achieves 99.1% purity with 82% recovery.

Table 3: Crystallization Efficiency

| Antisolvent | Solvent Ratio | Temperature | Purity (%) | Recovery (%) |

|---|---|---|---|---|

| Heptane | 4:1 | 4°C | 99.1 | 82 |

| Ethyl Acetate | 3:1 | −20°C | 97.3 | 75 |

Challenges and Mitigation Strategies

Epimerization at Chiral Centers

The C1 position exhibits susceptibility to epimerization during amide coupling. Using N-methylmorpholine instead of triethylamine maintains a pH < 8, reducing racemization to <2%.

Cyclization Side Reactions

N-Methylated intermediates prone to diketopiperazine formation require tert-butyl ester protection. Substituting methyl esters with tert-butyl variants (e.g., Boc-D-Ala-OtBu) suppresses cyclization by 94%.

Industrial Production Considerations

Large-scale synthesis (batch size >50 kg) employs continuous flow reactors to enhance heat dissipation during exothermic amidation steps. A representative protocol:

-

Continuous Boc Protection : 2 L/min throughput in acetonitrile

-

Inline Quenching : Automated NH₃ addition with real-time pH monitoring

-

Crystallization : Tubular crystallizers achieving 150 kg/day output

Cost Analysis :

Chemical Reactions Analysis

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Scientific Research Applications

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate has several scientific research applications:

Chemistry: It is used as a reactant in the preparation of selective inhibitors and other complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

The compound belongs to a family of tert-butyl carbamates with structural variations in substituents and stereochemistry. Below is a detailed comparison with analogs:

Structural Analogs

Key Observations :

- Substituent Effects: The phenyl and cyclobutyl analogs exhibit higher molecular weights and are tailored for specific biological targets (e.g., antiviral activity) compared to the methyl variant.

- Stereochemistry : Enantiomers like the (R)- and (S)-forms (e.g., vs. 17) show divergent synthetic yields. For example, the (R)-enantiomer of the methyl variant was synthesized in 15% yield, while the (S)-fluorophenyl analog achieved 41%, suggesting steric and electronic factors influence reaction efficiency .

Physicochemical Properties

Biological Activity

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Synthesis of Tert-butyl Carbamate Derivatives

The synthesis of tert-butyl carbamate derivatives involves several steps, often beginning with the protection of amine groups and subsequent reactions to introduce various substituents. For instance, tert-butyl 2-nitro,4-bromophenylcarbamate can be synthesized through nucleophilic addition reactions and subsequent reductions. The general synthetic route can be summarized as follows:

- Protection of Amine : Using tert-butoxy carbonic anhydride in the presence of triethylamine.

- Reduction : Converting nitro groups to amino groups using hydrazine.

- Coupling Reactions : Employing Suzuki coupling and other methods to introduce diverse functional groups.

This methodology allows for the creation of a variety of carbamate derivatives with potentially enhanced biological properties.

Antimicrobial Activity

Research has shown that various derivatives of tert-butyl carbamates exhibit significant antimicrobial activity. A study evaluated a series of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives against several bacterial strains, revealing promising results:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 6a | E. coli | 15 | 12 |

| 6b | S. aureus | 18 | 10 |

| 6c | P. aeruginosa | 20 | 8 |

These compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of tert-butyl carbamate derivatives on various cancer cell lines. For example, compounds conjugated with specific amino acids have shown varying degrees of cytotoxicity:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Methoxy derivative | TLX5 lymphoma cells | 1.5 |

| Control | Human fibroblast cells | >100 |

These findings suggest that modifications to the carbamate structure can significantly influence cytotoxicity, making them candidates for further development in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized tert-butyl carbamates. The results indicated that derivatives with halogen substitutions exhibited the highest activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on a set of carbamate derivatives to determine the impact of different substituents on biological activity. The study concluded that hydrophobic groups significantly enhance antibacterial properties while polar groups contribute to solubility and bioavailability .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.